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Introduction

Cobalt-Tantalum (Co-Ta) alloy thin films are of significant interest across various high-
technology sectors due to their versatile magnetic, mechanical, and biocompatible properties.
These films are typically deposited using physical vapor deposition (PVD) techniques, with
sputtering being a prominent method. The quality and performance of the sputtered thin films
are intrinsically linked to the characteristics of the sputtering target from which they are derived.
This document provides detailed application notes and protocols for the fabrication of high-
quality Co-Ta sputtering targets and the subsequent deposition of Co-Ta thin films.

Cobalt-Tantalum Sputtering Target Fabrication

The fabrication of a high-purity, dense, and homogenous Co-Ta sputtering target is the
foundational step for achieving high-quality thin films. The two primary industrial methods for
producing these targets are Powder Metallurgy (PM) and Vacuum Melting.

Fabrication Methods: A Comparative Overview

Powder metallurgy, particularly through Hot Isostatic Pressing (HIP), and vacuum melting, such
as Vacuum Induction Melting (VIM), are two common techniques for manufacturing sputtering
targets.[1] PM offers excellent control over microstructure and composition, which is crucial for
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the performance of the sputtering target.[2] VIM is suitable for producing highly pure and dense
targets.[3]
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Experimental Protocol: Powder Metallurgy (Hot Isostatic
Pressing)
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This protocol outlines the fabrication of a Co-Ta sputtering target using the HIP method.
2.2.1. Materials and Equipment

o High-purity cobalt powder (e.g., 99.95% purity, <45 um patrticle size)

o High-purity tantalum powder (e.g., 99.95% purity, <45 um particle size)
o Blender/Mixer (e.g., V-blender)

e Cold Isostatic Press (CIP)

e Hot Isostatic Press (HIP)

e Vacuum furnace for degassing

e Machining tools (lathe, milling machine)

2.2.2. Protocol Steps

e Powder Preparation and Mixing:

o Weigh the required amounts of cobalt and tantalum powders to achieve the desired alloy
composition.

o Mix the powders in a V-blender for a sufficient duration (e.g., 8-12 hours) to ensure a
homogenous mixture.

o Cold Isostatic Pressing (CIP):
o Load the blended powder into a flexible mold.
o Seal the mold and place it in the CIP vessel.

o Pressurize the vessel with a fluid (e.g., water) to a pressure of 200-300 MPa and hold for
5-10 minutes to form a "green" compact.

e Degassing:
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o Place the green compact in a vacuum furnace.

o Heat the compact to a temperature of 400-600 °C under high vacuum (<10~ Torr) for
several hours to remove adsorbed gases.

o Hot Isostatic Pressing (HIP):

[e]

Place the degassed compact into the HIP vessel.

o

Pressurize the vessel with an inert gas (typically Argon) to 100-200 MPa.

[¢]

Simultaneously heat the vessel to a temperature of 1100-1300 °C.

[¢]

Hold at the target temperature and pressure for 2-4 hours to allow for full densification.

Cool the vessel under controlled conditions.

[e]

e Finishing:
o Machine the densified billet to the final target dimensions.

o Clean the target surface to remove any contaminants.

Experimental Protocol: Vacuum Induction Melting (VIM)

This protocol describes the fabrication of a Co-Ta sputtering target using the VIM method.

2.3.1. Materials and Equipment

High-purity cobalt pieces (e.g., 99.99% purity)

High-purity tantalum pieces (e.g., 99.99% purity)

Vacuum induction melting furnace

Ceramic crucible (e.g., alumina or zirconia)

Mold (e.g., copper or graphite)
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» Forging and rolling equipment

e Annealing furnace

2.3.2. Protocol Steps

e Charge Preparation:
o Weigh and clean the cobalt and tantalum raw materials.
o Load the materials into the crucible within the VIM furnace.

e Melting and Casting:
o Evacuate the furnace chamber to a high vacuum (<10~* Torr).
o Inductively heat the charge until it is completely molten.
o Hold the melt at a superheated temperature (e.g., 1600-1700 °C) to ensure homogeneity.
o Pour the molten alloy into a mold to form an ingot.

e Homogenization and Grain Refinement:

o Subject the cast ingot to hot forging and rolling at elevated temperatures (e.g., 1000-1200
°C) to break down the as-cast structure and refine the grains.

o Perform intermediate annealing steps in a vacuum or inert atmosphere to relieve stress
and further refine the microstructure.

e Finishing:
o Machine the processed ingot to the final target dimensions.

o Clean and inspect the target for any defects.

Cobalt-Tantalum Thin Film Deposition by Sputtering
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Co-Ta thin films can be deposited using either DC magnetron sputtering or RF magnetron
sputtering. The choice of method depends on the specific application and desired film
properties.

Sputtering Techniques

o DC Magnetron Sputtering: Suitable for conductive targets like Co-Ta alloys. It generally offers
higher deposition rates.[5]

o RF Magnetron Sputtering: Can be used for both conductive and insulating targets. It can
provide better control over film properties for certain applications.[6]

Experimental Protocol: DC Magnetron Sputtering for
Magnetic Applications

This protocol is optimized for depositing Co-Ta thin films for applications such as magnetic
recording media.

3.2.1. Equipment

DC magnetron sputtering system

Co-Ta alloy sputtering target (e.g., CosoTaio at.%)

Substrates (e.g., Si wafers with a suitable seed layer like Cr)

Argon gas (99.999% purity)

3.2.2. Protocol Steps

e Substrate Preparation:

o Clean the substrates ultrasonically in acetone and then isopropanol.

o Dry the substrates with a nitrogen gun.

e System Pump-down:
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o Load the substrates and the Co-Ta target into the sputtering chamber.

o Evacuate the chamber to a base pressure of <5 x 10~7 Torr.

o Deposition:

o

[¢]

[¢]

[e]

e Cool-down and Venting:

Introduce Argon gas into the chamber.

Open the shutter to begin deposition on the substrates.

o After deposition, cool the substrates in vacuum.

o Vent the chamber with nitrogen gas.

Set the sputtering parameters as outlined in the table below.

Pre-sputter the target for 5-10 minutes with the shutter closed to clean the target surface.

Parameter

Value Range

Effect on Film Properties

Target Power

50 - 300 W

Higher power increases
deposition rate and can affect

grain size and stress.[7]

Argon Pressure

1-10 mTorr

Affects the energy of sputtered
atoms and the resulting film
density and stress. Lower
pressure can lead to denser

films.

Substrate Temperature

Room Temp. - 300 °C

Higher temperatures can
promote crystallinity and

influence magnetic anisotropy.

Substrate Bias

Oto-100 V

Can be used to densify the film
and control its microstructure.
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3.2.3. Expected Film Properties for Magnetic Applications

Saturation Magnetization

Sputtering Parameter Coercivity (Hc)
(Ms)
Increasing Argon Pressure Decreases May slightly decrease
) ) Can increase or decrease Generally increases with film
Increasing Sputtering Power ) ) ]
depending on the system thickness and density
Increasing Substrate ) Can be tailored by controlling
Generally increases o
Temperature crystallinity

Experimental Protocol: RF Magnetron Sputtering for
Biomedical Coatings

This protocol is tailored for depositing biocompatible and corrosion-resistant Co-Ta thin films on
medical implants.

3.3.1. Equipment

RF magnetron sputtering system

Co-Ta alloy sputtering target (e.g., CosoTaso at.%)

Substrates (e.g., Ti-6Al-4V or 316L stainless steel)

Argon gas (99.999% purity)

3.3.2. Protocol Steps

o Substrate Preparation:

o Thoroughly clean and sterilize the implant substrates.

o Surface roughening (e.g., by grit blasting) can be performed to improve coating adhesion.

e System Pump-down:
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o Load the substrates and target into the chamber.

o Achieve a base pressure of <5 x 10~7 Torr.

o Deposition:
o Set the sputtering parameters as per the table below.
o Perform a pre-sputter of the target.
o Deposit the Co-Ta film.

e Post-deposition:

o Allow the coated substrates to cool down under vacuum.

Parameter Value Range Effect on Film Properties

Influences deposition rate and

RF Power 100 - 400 W ) )
film density.
Higher pressure can lead to
more porous films, which may
Argon Pressure 2 - 15 mTorr )
be desirable for cell
integration.
Can affect the film's adhesion
Substrate Temperature Room Temp. - 200 °C ]
and residual stress.
) Affects deposition rate and film
Substrate to Target Distance 5-15cm

uniformity.

3.3.3. Expected Film Properties for Biomedical Applications
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Sputtering Corrosion ] o
Hardness _ Biocompatibility
Parameter Resistance
Good biocompatibility
) Generally improves is expected due to the
Decreasing Argon ) )
Increases due to denser film inert nature of
Pressure .
structure tantalum oxide that
forms on the surface.
Applying Substrate Not significantly
_ Increases Improves
Bias affected
Tantalum significantly Tantalum is known for
Optimized Ta Content Can be tailored enhances corrosion its excellent
resistance.[7] biocompatibility.[8]
Visualizations

Sputtering Target Fabrication Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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